REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[Cl-:26].[Cl:19][CH2:20][c:21]1[o:22][cH:23][cH:24][n:25]1.[K+:17].[K+:18].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][n:8][nH:9][c:10]2[cH:11][cH:12]1.[NH4+:27].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[cH:7][n:8][n:9]([CH2:20][c:21]3[o:22][cH:23][cH:24][n:25]3)[c:10]2[cH:11][cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ncco1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc2[nH]ncc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccc2c(cnn2Cc2ncco2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |